molecular formula C20H24N2O2 B2714584 1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea CAS No. 1396793-78-4

1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea

Cat. No.: B2714584
CAS No.: 1396793-78-4
M. Wt: 324.424
InChI Key: DYKGQPFQZIIGTH-UHFFFAOYSA-N
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Description

1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea is a synthetic organic compound belonging to the class of urea derivatives. It has garnered attention in scientific research for its potential biological activities, particularly as a hypoglycemic agent.

Scientific Research Applications

1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea has been explored for various scientific research applications:

    Chemistry: It serves as a model compound for studying urea derivatives and their reactivity.

    Biology: The compound has shown potential as a hypoglycemic agent, making it a candidate for diabetes research.

    Medicine: Its biological activity suggests potential therapeutic applications, although further studies are needed.

    Industry: The compound’s unique structure may find applications in the development of new materials or chemical processes.

Preparation Methods

The synthesis of 1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea typically involves the reaction of benzhydryl chloride with 3-cyclopropyl-3-hydroxypropylamine in the presence of a base, followed by the addition of urea. The reaction conditions often include solvents like dichloromethane or ethanol and may require heating to facilitate the reaction.

Chemical Reactions Analysis

1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The benzhydryl group can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways involved in glucose metabolism, potentially influencing insulin sensitivity and glucose uptake. Further research is required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

1-Benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea can be compared to other urea derivatives, such as:

    Diphenylurea: Similar in structure but lacks the cyclopropyl and hydroxypropyl groups.

    Thiourea: Contains sulfur instead of oxygen, leading to different chemical properties.

    N,N’-Disubstituted Ureas: Varying substituents can significantly alter biological activity and chemical reactivity.

The uniqueness of this compound lies in its specific substituents, which confer distinct biological and chemical properties .

Properties

IUPAC Name

1-benzhydryl-3-(3-cyclopropyl-3-hydroxypropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c23-18(15-11-12-15)13-14-21-20(24)22-19(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,15,18-19,23H,11-14H2,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKGQPFQZIIGTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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